molecular formula C17H14BrNO3S2 B3543602 5-(5-bromo-2-ethoxybenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(5-bromo-2-ethoxybenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3543602
M. Wt: 424.3 g/mol
InChI Key: RRHZXSRNPFKHIF-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-bromo-2-ethoxybenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one, also known as BrET-F, is a synthetic compound that has attracted the attention of researchers due to its potential pharmacological properties. This compound belongs to the thiazolidinone family of compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-ethoxybenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of thioredoxin reductase (TrxR), an enzyme that is overexpressed in many cancer cells and is involved in maintaining the redox balance of the cell. By inhibiting TrxR, this compound disrupts the redox balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects, this compound has been shown to exhibit antioxidant and anti-inflammatory properties. It has been found to scavenge free radicals and reduce oxidative stress in cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of many chronic diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(5-bromo-2-ethoxybenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit cytotoxic effects against a wide range of cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound is its low solubility in aqueous solutions, which may limit its bioavailability in vivo.

Future Directions

There are several potential future directions for research on 5-(5-bromo-2-ethoxybenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular redox balance. Finally, future studies could explore the potential of this compound as an antioxidant and anti-inflammatory agent for the treatment of chronic diseases.

Scientific Research Applications

5-(5-bromo-2-ethoxybenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential pharmacological properties, especially in the field of cancer research. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.

properties

IUPAC Name

(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S2/c1-2-21-14-6-5-12(18)8-11(14)9-15-16(20)19(17(23)24-15)10-13-4-3-7-22-13/h3-9H,2,10H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHZXSRNPFKHIF-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-bromo-2-ethoxybenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

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